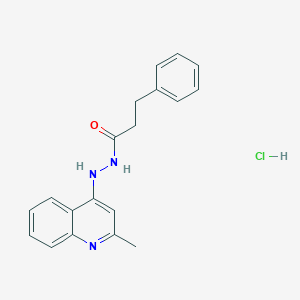

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride

Description

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride is a hydrazide derivative featuring a quinoline core substituted with a methyl group at position 2 and a phenylpropanehydrazide moiety. This compound is structurally characterized by:

- A 3-phenylpropanehydrazide chain, contributing to hydrogen-bonding and chelation capabilities.

- A hydrochloride salt, enhancing solubility for pharmacological applications.

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O.ClH/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15;/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRYJUXRTQCGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride typically involves the reaction of 2-methylquinoline with phenylhydrazine in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting hydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as matrix metalloproteinases and tumor necrosis factor, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can exert its antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Quinoline vs. Pyridine/Indole Cores: Quinoline derivatives (e.g., PQ401) often exhibit superior kinase inhibition compared to pyridine or indole-based analogs due to enhanced planar aromaticity and binding affinity .

- Hydrazide vs. Urea Linkers : Hydrazides (e.g., DPPH, MT-29) demonstrate radical scavenging or cytotoxicity modulation, while urea-linked compounds (e.g., PQ401) are more potent in targeting receptors like IGF-1R .

- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in DPPH) improve stability but may reduce solubility, whereas methyl groups (as in the target compound) balance lipophilicity and bioavailability .

Physicochemical Properties

The table below compares molecular weights, melting points, and solubility trends:

Key Observations:

- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like PQ401 or MT-27.

- Higher molecular weight in MT-29 correlates with reduced solubility, emphasizing the importance of salt formation for bioavailability.

Anticancer Potential:

- PQ401: Inhibits IGF-1R with IC₅₀ values in the nanomolar range, showing promise in breast and prostate cancer models .

Antioxidant/Cytotoxicity Modulation:

- MT-29 : Modulates cytotoxicity via indole-mediated pathways, though mechanisms remain unclear .

Biological Activity

N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride has the following chemical structure:

- Molecular Formula : CHNCl

- Molecular Weight : 336.82 g/mol

- CAS Number : 2361635-80-3

Mechanisms of Biological Activity

- Antioxidant Activity : Research indicates that compounds with quinoline structures often exhibit significant antioxidant properties. The hydrazide functional group may enhance this activity by stabilizing free radicals, thus preventing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide; hydrochloride demonstrates antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Some derivatives of quinoline have shown promise in cancer therapy by inducing apoptosis in cancer cells. This compound may similarly activate apoptotic pathways through mitochondrial dysfunction, although detailed studies are required to confirm this effect.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Anticancer | Induces apoptosis in cancer cell lines |

Detailed Research Findings

- Antioxidant Studies :

- Antimicrobial Activity :

- Cancer Cell Apoptosis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.